N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide
Description
N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide is a complex organic compound that combines the structural features of benzimidazole, chromene, and benzohydrazide. This compound is of significant interest due to its potential biological activities, including antiparasitic, antioxidant, and anticancer properties .
Properties
IUPAC Name |
N-[(E)-[3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-ylidene]amino]-3-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c24-15-5-3-4-14(10-15)22(30)27-28-23-17(11-13-8-9-16(29)12-20(13)31-23)21-25-18-6-1-2-7-19(18)26-21/h1-12,29H,(H,25,26)(H,27,30)/b28-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAZSHBXDIGZIH-WEMUOSSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=NNC(=O)C5=CC(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C\3=CC4=C(C=C(C=C4)O)O/C3=N/NC(=O)C5=CC(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide typically involves the condensation of 3-bromobenzohydrazide with a chromene derivative that contains a benzimidazole moiety. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions . The reaction may require a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromene moiety can be oxidized to form a ketone.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The bromine atom on the benzohydrazide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiparasitic and antioxidant activities.
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide involves its interaction with various molecular targets:
Antiparasitic Activity: The compound disrupts the cellular processes of parasites, leading to their death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: The compound inhibits the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Chromene Derivatives: Compounds with antioxidant and anticancer properties.
Benzohydrazide Derivatives: Compounds with various biological activities, including antimicrobial and anticancer properties.
Uniqueness
N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide is unique due to its combined structural features, which confer multiple biological activities. Its ability to act as an antiparasitic, antioxidant, and anticancer agent makes it a versatile compound for scientific research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
